L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine
Description
L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine is a linear heptapeptide with the sequence Ala-Ala-Ser-Tyr-Leu-Phe-Ser. Its molecular formula is approximately C₃₅H₅₄N₇O₁₂ (exact values depend on stereochemistry and protonation states). This peptide contains a mix of hydrophobic (Leu, Phe) and hydrophilic (Ser, Tyr) residues, giving it amphipathic properties.
Properties
CAS No. |
920521-25-1 |
|---|---|
Molecular Formula |
C36H51N7O11 |
Molecular Weight |
757.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C36H51N7O11/c1-19(2)14-25(32(49)40-26(15-22-8-6-5-7-9-22)34(51)43-29(18-45)36(53)54)39-33(50)27(16-23-10-12-24(46)13-11-23)41-35(52)28(17-44)42-31(48)21(4)38-30(47)20(3)37/h5-13,19-21,25-29,44-46H,14-18,37H2,1-4H3,(H,38,47)(H,39,50)(H,40,49)(H,41,52)(H,42,48)(H,43,51)(H,53,54)/t20-,21-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
RIPABRWOZGFCAH-DNYGYILZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as HPLC (high-performance liquid chromatography), are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.
Major Products Formed
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-phenylalanyl-L-serine depends on its specific biological context. Generally, peptides interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved can include:
Receptor Binding: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.
Enzyme Inhibition: Peptides can inhibit or activate enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Sequence and Structural Variations
The following table compares the target compound with peptides of analogous length or residue composition:
Comparison with Shorter Peptides
Di- and tripeptides like L-Alanyl-L-Alanine () and L-Alanyl-L-Leucine-L-phenylalanine have lower molecular weights (<500 g/mol) and simpler structures. These are often used in nutraceuticals or as enzyme substrates due to their ease of synthesis and bioavailability . In contrast, the heptapeptide’s size and complexity may limit its permeability but enhance target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
